5-Cyclopropoxy-N1,N1-dimethylisophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N1,N1-dimethylisophthalamide is a chemical compound with the molecular formula C13H16N2O3. It consists of 16 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a cyclopropoxy group attached to an isophthalamide core.
Chemical Reactions Analysis
5-Cyclopropoxy-N1,N1-dimethylisophthalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the specific reaction pathway .
Scientific Research Applications
5-Cyclopropoxy-N1,N1-dimethylisophthalamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific molecular targets. In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets. The cyclopropoxy group and the isophthalamide core may play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
5-Cyclopropoxy-N1,N1-dimethylisophthalamide can be compared with other similar compounds, such as 1,3-dinitrohexahydropyrimidine-based compounds. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique cyclopropoxy group in this compound distinguishes it from other compounds and may contribute to its specific chemical and biological properties .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)13(17)9-5-8(12(14)16)6-11(7-9)18-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H2,14,16) |
InChI Key |
KNOXZCPAJMBMDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.